6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a complex heterocyclic compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family. This compound is characterized by the presence of a trifluoromethyl group and a methoxy-substituted phenyl group, which contribute to its unique chemical properties and potential biological activities.
Imidazo[2,1-b][1,3,4]thiadiazoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are known for their potential as anti-tumor, anti-bacterial, and anti-fungal agents. The specific compound in question has been studied for its synthesis and pharmacological properties, making it a subject of interest in both organic chemistry and pharmacology research .
The synthesis of 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves several steps:
The detailed reaction pathways and conditions can vary based on the substituents used and the desired yield of the final product .
The molecular structure of 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole can be described as follows:
The compound's reactivity can be analyzed through various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves:
Data from biological evaluations suggest that these compounds exhibit significant anti-tumor activity against various cancer cell lines .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structure and purity of synthesized compounds .
6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole has several potential applications:
The exploration of imidazo[2,1-b][1,3,4]thiadiazoles began in the 1950s with the initial discovery of the core heterocycle. Since then, systematic structural diversification has yielded compounds with diverse pharmacological profiles. Early research focused on antimicrobial applications, revealing potent activity against Gram-positive and Gram-negative bacteria. The 1990s-2000s witnessed significant expansion into anticancer applications, with derivatives demonstrating nanomolar cytotoxicity against leukemia, colon, breast, and pancreatic cancer cell lines. Notable milestones include the discovery of 2-substituted-6-[m-(α-bromoacryloylamido)phenyl] derivatives exhibiting submicromolar activity against murine leukemia (L1210) and human carcinoma cells (HeLa), establishing the scaffold's potential in oncology [7].
The past decade has seen innovative hybrid molecules incorporating the imidazothiadiazole core with other pharmacophores. For instance, isobenzofuran-based derivatives have shown dual antimicrobial and anticancer activities, while 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole hybrids demonstrated potent activity against pancreatic ductal adenocarcinoma with IC₅₀ values reaching 5.11 µM. Recent advances include fluorescent derivatives enabling simultaneous SHP2 inhibition (IC₅₀ = 2.89 µM) and cellular imaging, highlighting the scaffold's evolving role in theranostic applications [6] [7] [10].
Table 1: Key Structural Features of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
Position | Common Substituents | Biological Influence | Representative Activities |
---|---|---|---|
C-2 | Aryl, trifluoromethyl, sulfonamide | Target specificity modulation | Anticancer, SHP2 inhibition |
C-5 | H, halogen, alkyl | Electronic modification | Antibacterial enhancement |
C-6 | Aryl, heteroaryl | Hydrophobicity/π interactions | Anti-inflammatory, cytotoxic activity |
Fusion junction | N/A (fixed) | Molecular planarity | Fluorescence properties |
The 4-methoxyphenyl group at the C-6 position significantly enhances pharmacological performance through multiple mechanisms. This electron-donating substituent increases lipophilicity (logP), promoting membrane permeability while the methoxy oxygen participates in hydrogen bonding interactions with target proteins. In anti-inflammatory applications, diaryl derivatives featuring 4-methoxyphenyl demonstrated superior edema inhibition (24.4% at 4 hours) compared to unsubstituted analogs in carrageenan-induced rat paw edema models. This group also contributes to metabolic stability by resisting oxidative degradation, extending compound half-life in biological systems [3].
The trifluoromethyl (-CF₃) group at C-2 exerts profound electronic and steric effects. As a strong electron-withdrawing group (σₚ = 0.54, π = 0.88), it enhances metabolic resistance to cytochrome P450 oxidation while modulating pKa values to influence target binding. The -CF₃ group creates a steric blockade (van der Waals volume ~38 ų) that protects adjacent metabolic soft spots. Spectroscopically, its presence is confirmed by distinctive ¹⁹F-NMR signals between δ -64.03 to -64.05 ppm and ¹³C-NMR resonances at δ 126.9-127.09 ppm. Crucially, this group enhances binding affinity through fluorine-specific interactions with protein binding sites, including dipolar contacts and hydrophobic effects. In SHP2 inhibitors, trifluoromethyl-containing derivatives showed IC₅₀ values in the low micromolar range (2.89 µM), attributed to optimal interactions with the allosteric pocket [1] [3] [6].
The synergistic combination of 4-methoxyphenyl at C-6 and trifluoromethyl at C-2 creates a balanced electronic profile – the electron-donating methoxy group counterbalances the electron-withdrawing trifluoromethyl group, resulting in optimal π-system electron density for target engagement. This pairing also achieves complementary hydrophobic parameters, with calculated partition coefficients facilitating both membrane penetration and aqueous solubility for in vivo efficacy [3] [6].
The imidazo[2,1-b][1,3,4]thiadiazole core offers compelling advantages for rational drug design. As a purine bioisostere, it mimics the hydrogen-bonding patterns and π-electron surface of endogenous purines, enabling interaction with ATP-binding sites and nucleic acids. This underlies its broad applicability across target classes, including kinases, phosphodiesterases, and polymerases. The scaffold exhibits privileged multi-target engagement, with derivatives simultaneously inhibiting enzymes like cyclooxygenase-2 (COX-2), carbonic anhydrase, and histone deacetylases (HDACs). For example, diaryl-substituted analogs achieved >50% COX-2 inhibition at micromolar concentrations, comparable to diclofenac, while showing no ulcerogenic effects – addressing a critical limitation of traditional NSAIDs [3] [9] [10].
The scaffold's synthetic versatility facilitates systematic SAR exploration through well-established one-pot condensation protocols between 5-aryl-1,3,4-thiadiazole-2-amines and phenacyl bromides. This synthetic accessibility enables rapid generation of structurally diverse libraries for screening. Furthermore, the rigid, planar structure enables predictable binding orientations, reducing entropic penalties during target binding. Computational analyses reveal favorable physicochemical properties: molecular weights typically <400 Da, cLogP values between 2-4, and polar surface areas <90 Ų – aligning with Lipinski's criteria for drug-likeness [3] [8].
Recent innovations leverage intrinsic fluorescence properties for theranostic applications. Quantum chemical calculations predict emission wavelengths between 428-483 nm, enabling real-time cellular imaging during treatment. Derivatives like compound 4q demonstrated green fluorescence in HeLa cells and zebrafish while inhibiting SHP2 at 2.89 µM, illustrating the scaffold's unique potential in combined therapy and diagnostics. This dual functionality addresses critical challenges in targeted drug delivery and mechanistic validation [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: